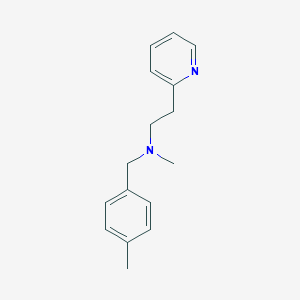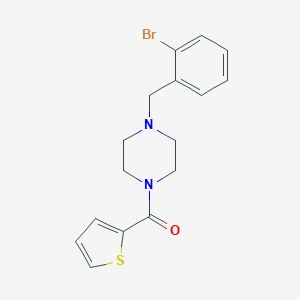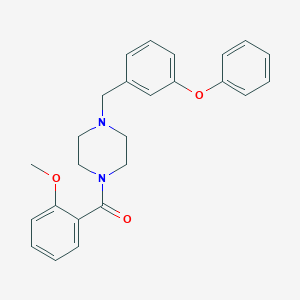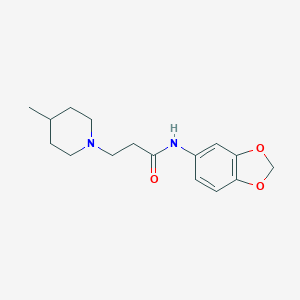
N-methyl-N-(4-methylbenzyl)-2-(2-pyridinyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(4-methylbenzyl)-2-(2-pyridinyl)ethanamine, also known as MPPE, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
N-methyl-N-(4-methylbenzyl)-2-(2-pyridinyl)ethanamine acts as a selective monoamine oxidase (MAO) inhibitor, which means that it inhibits the activity of the enzyme responsible for the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of MAO, N-methyl-N-(4-methylbenzyl)-2-(2-pyridinyl)ethanamine increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
N-methyl-N-(4-methylbenzyl)-2-(2-pyridinyl)ethanamine has been shown to have a range of biochemical and physiological effects, including increased levels of monoamine neurotransmitters in the brain, increased activity in the hypothalamic-pituitary-adrenal (HPA) axis, and decreased levels of stress hormones such as cortisol. These effects have been linked to improvements in mood, anxiety, and other psychiatric symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-N-(4-methylbenzyl)-2-(2-pyridinyl)ethanamine in lab experiments is its selective inhibition of MAO, which allows for the investigation of the role of monoamine neurotransmitters in the brain. However, one limitation is that N-methyl-N-(4-methylbenzyl)-2-(2-pyridinyl)ethanamine can have off-target effects on other enzymes and receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-(4-methylbenzyl)-2-(2-pyridinyl)ethanamine, including further investigation of its potential use as a treatment for depression and other psychiatric disorders, as well as its potential use as a tool for studying the role of monoamine neurotransmitters in the brain. Additionally, further research is needed to better understand the biochemical and physiological effects of N-methyl-N-(4-methylbenzyl)-2-(2-pyridinyl)ethanamine, as well as its potential limitations and side effects.
Synthesemethoden
N-methyl-N-(4-methylbenzyl)-2-(2-pyridinyl)ethanamine can be synthesized through a multi-step process that involves the reaction of 2-bromopyridine with 4-methylbenzylmagnesium bromide, followed by the addition of N-methyl-2-bromoethanamine. The final product is obtained through a purification process that involves recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(4-methylbenzyl)-2-(2-pyridinyl)ethanamine has been used in various scientific research studies, including neuroscience, pharmacology, and toxicology. It has been shown to have potential applications in the treatment of depression, anxiety, and other psychiatric disorders. N-methyl-N-(4-methylbenzyl)-2-(2-pyridinyl)ethanamine has also been studied for its potential use as a tool to investigate the role of monoamine neurotransmitters in the brain.
Eigenschaften
Produktname |
N-methyl-N-(4-methylbenzyl)-2-(2-pyridinyl)ethanamine |
|---|---|
Molekularformel |
C16H20N2 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
N-methyl-N-[(4-methylphenyl)methyl]-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C16H20N2/c1-14-6-8-15(9-7-14)13-18(2)12-10-16-5-3-4-11-17-16/h3-9,11H,10,12-13H2,1-2H3 |
InChI-Schlüssel |
WBEJJOSWBLYDBQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN(C)CCC2=CC=CC=N2 |
Kanonische SMILES |
CC1=CC=C(C=C1)CN(C)CCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(2-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248771.png)
![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(phenyl)methanone](/img/structure/B248773.png)


methanone](/img/structure/B248780.png)

![[4-(2-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248783.png)

